molecular formula C21H25F2N3O3S B2407092 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021041-09-7

3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2407092
CAS No.: 1021041-09-7
M. Wt: 437.51
InChI Key: LNDCLJGKQYBHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C21H25F2N3O3S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has been conducted on the synthesis and biological evaluation of various benzamide inhibitors, including those with piperazinyl and sulfonyl groups, indicating their potential in drug development, particularly targeting neurotransmitter transporters such as the glycine transporter-1 (GlyT-1). This includes efforts to optimize the structure-activity relationship of these compounds, focusing on enhancing their pharmacological profiles and in vivo activity in central nervous system models (Cioffi et al., 2016).

Chemical Reactions and Intermediates

  • Studies on oxidative addition/cycloaddition reactions involving arenesulfonamides and triflamides have provided valuable insights into the formation of complex structures that could be relevant for the synthesis of advanced pharmaceutical intermediates (Shainyan et al., 2017).

Docking and QSAR Studies

  • Docking and 3-D QSAR studies on novel indole derivatives, including those with piperazinyl groups, have explored their potential as multitarget ligands for neurotransmitter receptors and enzymes. This research is directed towards the development of treatments for major depressive disorder, showing the versatility of piperazinyl benzamides in targeting complex mental health conditions (Cerda-Cavieres et al., 2020).

Metabolic Studies

  • Metabolism studies of compounds structurally related to the given compound, like Lu AA21004, have elucidated the roles of various cytochrome P450 enzymes in their metabolic pathways. Such research highlights the importance of understanding the metabolic fate of benzamide derivatives in the development of new therapeutic agents (Hvenegaard et al., 2012).

Antimicrobial Activity

  • The synthesis and evaluation of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been investigated for their antimicrobial properties. This research demonstrates the potential of piperazine derivatives in developing new antimicrobial agents, indicating a broader scope of applications for similar compounds (Kumar et al., 2008).

Properties

IUPAC Name

3,4-difluoro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)30(28,29)13-3-8-24-21(27)17-6-7-19(22)20(23)15-17/h2,4-7,14-15H,3,8-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCLJGKQYBHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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